7-Deazaguanosin

Übersicht

Beschreibung

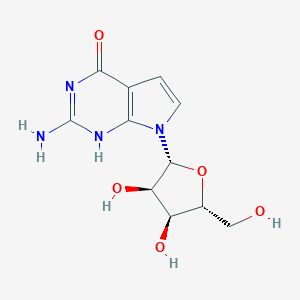

7-Deazaguanosine is a modified nucleoside derived from guanosine, where the nitrogen atom at the seventh position of the guanine base is replaced by a carbon atom. This structural alteration imparts unique properties to the molecule, making it a subject of interest in various scientific fields, including molecular biology, chemistry, and medicine.

Wissenschaftliche Forschungsanwendungen

7-Deazaguanosine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of modified nucleic acids and other complex molecules.

Wirkmechanismus

Target of Action

The primary targets of 7-Deazaguanosine are the proteins encoded by the dpdA, dpdB, and dpdC genes . These proteins are necessary for DNA modification and are part of the Dpd restriction–modification system present in diverse bacteria .

Mode of Action

7-Deazaguanosine interacts with its targets through a transglycosylation reaction . The protein DpdA, which has homology with the tRNA-dependent tRNA-guanine transglycosylase enzymes (TGT) in the queuosine pathway, is responsible for the exchange of a guanine base in the DNA for 7-cyano-7-deazaguanine (preQ 0 ) . An unexpected ATPase activity in DpdB is necessary for the insertion of preQ 0 into DNA . DpdC functions independently of DpdA/B in converting preQ 0 -modified DNA to ADG-modified DNA .

Biochemical Pathways

The modified nucleosides 2′-deoxy-7-cyano- and 2′-deoxy-7-amido-7-deazaguanosine (dPreQ 0 and dADG, respectively) discovered in DNA are the products of the bacterial queuosine tRNA modification pathway and the dpd gene cluster . This pathway is responsible for the 7-deazaguanine-based modification of DNA .

Result of Action

The result of 7-Deazaguanosine’s action is the modification of DNA. The Dpd system inserts preQ 0 into DNA in a transglycosylation reaction dependent on ATP hydrolysis by DpdB . DpdC then converts preQ 0 -modified DNA to ADG-modified DNA . This modification plays a significant role in the molecular biology of DNA and tRNA, shaping diverse yet essential biological processes .

Action Environment

The action of 7-Deazaguanosine can be influenced by environmental factors. For instance, the presence of the dpd gene cluster, which encodes proteins necessary for DNA modification, is crucial for the action of 7-Deazaguanosine . The absence of this cluster in certain organisms can affect the compound’s action, efficacy, and stability

Biochemische Analyse

Biochemical Properties

7-Deazaguanosine interacts with various enzymes, proteins, and other biomolecules. It is inserted into DNA through a transglycosylation reaction dependent on ATP hydrolysis by DpdB . The DpdA protein, which shares homology with the tRNA-dependent tRNA-guanine transglycosylase enzymes (TGT) in the queuosine pathway, is involved in this process . DpdC functions independently of DpdA/B in converting preQ 0 -modified DNA to ADG-modified DNA .

Cellular Effects

The presence of 7-Deazaguanosine in DNA can have significant effects on cellular processes. It is a product of the bacterial queuosine tRNA modification pathway and the dpd gene cluster, which is present in diverse bacteria . The modification of DNA by 7-Deazaguanosine could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of 7-Deazaguanosine involves its insertion into DNA. This process is facilitated by the DpdA protein, which exhibits a transglycosylase activity responsible for the exchange of a guanine base in the DNA for 7-cyano-7-deazaguanine (preQ 0 ) . An unexpected ATPase activity in DpdB is necessary for the insertion of preQ 0 into DNA .

Temporal Effects in Laboratory Settings

It is known that the Dpd modification machinery, which facilitates the insertion of 7-Deazaguanosine into DNA, can be reconstituted in vitro .

Metabolic Pathways

7-Deazaguanosine is involved in the bacterial queuosine tRNA modification pathway . This pathway involves several enzymes and cofactors, and the dpd gene cluster encodes proteins necessary for DNA modification .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Deazaguanosine typically involves the modification of guanosine through a series of chemical reactions. One common method includes the use of a transglycosylation reaction, where guanine is replaced by 7-deazaguanine in the presence of specific enzymes and ATP. This reaction is catalyzed by tRNA-guanine transglycosylase enzymes, which facilitate the exchange of the guanine base for 7-deazaguanine .

Industrial Production Methods: Industrial production of 7-Deazaguanosine may involve large-scale enzymatic reactions using recombinant bacteria engineered to express the necessary enzymes. These bacteria can be cultured in bioreactors, where the production of 7-Deazaguanosine is optimized through controlled conditions such as temperature, pH, and nutrient supply .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Deazaguanosine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by specific reagents and conditions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize 7-Deazaguanosine.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or halogenated compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 7-deazaguanine derivatives with altered functional groups, while substitution reactions can introduce new substituents at specific positions on the molecule .

Vergleich Mit ähnlichen Verbindungen

Guanosine: The parent compound from which 7-Deazaguanosine is derived.

7-Deazaguanine: The base component of 7-Deazaguanosine.

2’-Deoxy-7-deazaguanosine: A deoxy derivative of 7-Deazaguanosine used in DNA studies.

Uniqueness: 7-Deazaguanosine is unique due to the replacement of the nitrogen atom at the seventh position with a carbon atom, which imparts distinct chemical and biological properties. This modification allows it to participate in specific biochemical pathways and reactions that are not possible with guanosine or other similar compounds .

Eigenschaften

IUPAC Name |

2-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O5/c12-11-13-8-4(9(19)14-11)1-2-15(8)10-7(18)6(17)5(3-16)20-10/h1-2,5-7,10,16-18H,3H2,(H3,12,13,14,19)/t5-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRYMOPZHXMVHTA-DAGMQNCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10977754 | |

| Record name | 2-Imino-7-pentofuranosyl-2,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10977754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62160-23-0 | |

| Record name | 7-Deazaguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062160230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Imino-7-pentofuranosyl-2,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10977754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

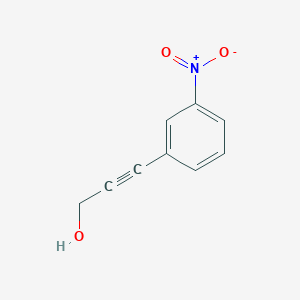

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-2-ethylbenzo[d]thiazole](/img/structure/B16972.png)

![(6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B16973.png)

![2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-d5-ethyl]-4-methyl-3-oxo-pentanoic Acid, (2-Benzyloxy-phenyl)-amide](/img/structure/B16979.png)

![2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-d5-ethyl]-4-methyl-3-oxo-pentanoic Acid, (4-Benzyloxy-phenyl)-amide](/img/structure/B16980.png)